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Compound of Interest

4-Benzyloxy-3-
Compound Name: .
methoxyphenylacetonitrile

Cat. No.: B167791

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
4-Benzyloxy-3-methoxyphenylacetonitrile, a molecule of interest in synthetic and medicinal
chemistry. The following sections detail its mass spectrometry, infrared (IR), and nuclear
magnetic resonance (NMR) spectroscopic characteristics. This document is intended to serve
as a valuable resource for the identification, characterization, and quality control of this
compound in a laboratory setting.

Spectral Data Summary

The empirical formula for 4-Benzyloxy-3-methoxyphenylacetonitrile is C16H1sNO2, with a
molecular weight of 253.29 g/mol .[1][2] The spectral data presented below has been compiled
from various sources and, where experimental data is unavailable, has been supplemented
with predicted values to provide a comprehensive profile.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular
weight and elemental composition of a compound. The electron ionization mass spectrum of 4-
Benzyloxy-3-methoxyphenylacetonitrile is presented in the table below.

Table 1: Mass Spectrometry Data for 4-Benzyloxy-3-methoxyphenylacetonitrile
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m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment

253 100 [M]* (Molecular lon)
162 55 [M - C7H7]*

91 95 [C7H7]* (Tropylium ion)

Data sourced from the NIST WebBook.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a
molecule. The characteristic absorption bands for 4-Benzyloxy-3-methoxyphenylacetonitrile
are summarized below.

Table 2: Infrared (IR) Spectroscopy Data for 4-Benzyloxy-3-methoxyphenylacetonitrile

Wavenumber (cm—1) Intensity Assignment

~3030 Medium Aromatic C-H stretch

~2930 Medium Aliphatic C-H stretch

~2250 Medium C=N (Nitrile) stretch

~1600, ~1510, ~1450 Strong Aromatic C=C stretch

1260 Strong AryI-O-CHz. stretch
(asymmetric)

~1020 Strong Aryl-O-CHz: stretch (symmetric)

Data sourced from the NIST WebBook.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the
detailed structure of a molecule by providing information about the chemical environment of
individual atoms.
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Disclaimer:Experimental *H and *3C NMR data for 4-Benzyloxy-3-methoxyphenylacetonitrile

were not readily available in the searched literature. The following data is predicted based on

established chemical shift principles and data from structurally similar compounds. These

values should be used as an estimation and confirmed with experimental data.

Table 3: Predicted *H NMR Spectral Data for 4-Benzyloxy-3-methoxyphenylacetonitrile

(Solvent: CDCls)

Chemical Shift (0,

Multiplicity Integration Assignment
ppm)
_ Aromatic protons
~7.40-7.25 Multiplet 5H
(Benzyloxy group)
Aromatic protons
~6.90 Multiplet 3H (Phenylacetonitrile
moiety)
~5.10 Singlet 2H -O-CHz- (Benzyl)
~3.85 Singlet 3H -O-CHs (Methoxy)
~3.65 Singlet 2H -CH2-CN (Acetonitrile)

Table 4: Predicted 13C NMR Spectral Data for 4-Benzyloxy-3-methoxyphenylacetonitrile

(Solvent: CDCIs)
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Chemical Shift (8, ppm) Assignment

~149.5 Aromatic C-O

~148.0 Aromatic C-O

~136.5 Aromatic C (ipso, Benzyl)
~128.5 Aromatic C-H (Benzyl)
~128.0 Aromatic C-H (Benzyl)
~127.5 Aromatic C-H (Benzyl)
~123.0 Aromatic C (ipso, Phenylacetonitrile)
~121.0 Aromatic C-H

~118.0 C=N (Nitrile)

~114.0 Aromatic C-H

~113.0 Aromatic C-H

~71.0 -O-CHz- (Benzyl)

~56.0 -O-CHs (Methoxy)

~23.0 -CH2-CN (Acetonitrile)

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectral
data presented above. Specific instrument parameters may vary.

Mass Spectrometry (Electron lonization)

o Sample Preparation: A small amount of solid 4-Benzyloxy-3-methoxyphenylacetonitrile is
introduced into the mass spectrometer via a direct insertion probe.

« lonization: The sample is vaporized by heating, and the resulting gas-phase molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z, generating a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

o Sample Preparation: A small amount of the solid sample is placed directly onto the ATR
crystal (e.g., diamond or germanium).

o Data Acquisition: An anvil is pressed against the sample to ensure good contact with the
crystal. An infrared beam is passed through the ATR crystal, where it undergoes total internal
reflection. At the point of reflection, an evanescent wave penetrates a short distance into the
sample.

e Spectrum Generation: The detector measures the attenuation of the evanescent wave at
different infrared frequencies, resulting in an infrared absorption spectrum. The instrument is
typically purged with dry air or nitrogen to minimize interference from atmospheric water and
carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

» Sample Preparation: Approximately 5-10 mg of 4-Benzyloxy-3-methoxyphenylacetonitrile
is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a
clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane
(TMS), may be added.

 Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The magnetic field
is "locked" onto the deuterium signal of the solvent to maintain a stable field. The magnetic
field homogeneity is optimized through a process called "shimming."

o Data Acquisition: For *H NMR, a series of radiofrequency pulses are applied to the sample,
and the resulting free induction decay (FID) signal is recorded. For 3C NMR, a proton-
decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-
to-noise ratio.
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o Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier
transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the
TMS signal (0 ppm).

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structure of 4-
Benzyloxy-3-methoxyphenylacetonitrile.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxyphenylacetonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b167791?utm_src=pdf-body-img
https://www.benchchem.com/product/b167791?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1700294&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1700294
https://www.benchchem.com/product/b167791#spectral-data-for-4-benzyloxy-3-methoxyphenylacetonitrile-nmr-ir-mass-spec
https://www.benchchem.com/product/b167791#spectral-data-for-4-benzyloxy-3-methoxyphenylacetonitrile-nmr-ir-mass-spec
https://www.benchchem.com/product/b167791#spectral-data-for-4-benzyloxy-3-methoxyphenylacetonitrile-nmr-ir-mass-spec
https://www.benchchem.com/product/b167791#spectral-data-for-4-benzyloxy-3-methoxyphenylacetonitrile-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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